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Compound of Interest
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Cat. No.: B186319

Introduction

Elvitegravir (EVG) is a potent antiretroviral drug belonging to the class of integrase strand
transfer inhibitors (INSTIs). It is a key component of several single-tablet regimens for the
treatment of HIV-1 infection. The development of INSTIs marked a significant advancement in
antiretroviral therapy, targeting a crucial step in the HIV replication cycle distinct from previously
targeted viral enzymes like reverse transcriptase and protease. This technical guide provides
an in-depth overview of the discovery, development, mechanism of action, and key
experimental protocols associated with Elvitegravir, intended for researchers, scientists, and
drug development professionals.

Discovery and Lead Optimization

Elvitegravir was developed from quinolone antibiotics which provided the chemical backbone
for the new drug. It was originally discovered at the Central Pharmaceutical Research Institute
of Japan Tobacco, Inc. and was known as JTK-303. In March 2005, Gilead Sciences licensed
JTK-303 from Japan Tobacco and renamed it GS-9137, continuing its clinical development and
commercialization worldwide, with the exception of Japan.[1]

The journey from a lead compound to a viable drug candidate is a meticulous process of lead
optimization, involving iterative cycles of design, synthesis, and testing to enhance efficacy,
selectivity, pharmacokinetic properties, and safety. This process for Elvitegravir and its analogs
involved extensive structure-activity relationship (SAR) studies. Key structural features of the
Elvitegravir molecule are critical for its potent anti-HIV-1 activity. The carboxylic acid at the C3
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position and the ketone at the C4 position are essential for chelating the Mg?* ions in the active
site of the integrase enzyme. The 3-chloro-2-fluorobenzyl group at the C6 position occupies a
hydrophobic pocket within the enzyme, significantly contributing to its binding affinity. The
methoxy group at C7 enhances the compound's potency, while the (S)-1-hydroxy-3-
methylbutan-2-yl group at the N1 position is crucial for optimizing the pharmacokinetic profile

and maintaining antiviral activity.

Click to download full resolution via product page
Caption: Antiviral Drug Discovery and Development Workflow.

Mechanism of Action

Elvitegravir targets the HIV-1 integrase enzyme, which is essential for the replication of the
virus.[2] After the viral RNA is reverse-transcribed into DNA, the integrase enzyme catalyzes
the insertion of this viral DNA into the host cell's genome. This process, known as strand
transfer, is a critical step for the establishment of a productive and persistent infection.
Elvitegravir is a strand transfer inhibitor that binds to the active site of the HIV-1 integrase,
preventing the integration of viral DNA into the host genomic DNA, thereby blocking the
formation of the HIV-1 provirus and the propagation of the viral infection.[3] The beta ketone
and carboxylic acid groups in Elvitegravir bind to the divalent metal ions (Mg2+) in the active
site of the integrase, while the aromatic hydrophobic groups (halobenzoyl) bind to the enzyme
and viral DNA.
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Caption: Mechanism of Action of Elvitegravir in the HIV-1 Replication Cycle.
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Preclinical Development

In Vitro Antiviral Activity

Elvitegravir demonstrates potent antiviral activity against a range of HIV-1 strains, including

wild-type and some resistant variants. Its efficacy is typically quantified by the 50% inhibitory

concentration (IC50) in enzymatic assays and the 50% effective concentration (EC50) in cell-

based assays.

Parameter Virus/Enzyme Value (nM) Reference
50 HIV-1 Integrase 75
(Strand Transfer)

IC50 HIV-1111B 0.7 [4]

IC50 HIV-2EHO 2.8 [4]

IC50 HIV-2ROD 1.4 [4]

EC50 HIV-1 Infection Assay 0.9

EC90 Wild-Type HIV-1 1.7

Protein-Adjusted IC95  Wild-Type HIV-1 45 ng/mL [5]

Pharmacokinetics

Preclinical pharmacokinetic studies in animal models are essential to understand the

absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Species Parameter Value Notes
) o Unboosted
Rat Oral Bioavailability Moderate )
formulation
) o Unboosted
Dog Oral Bioavailability Moderate )
formulation
Rectal Tissue ) _ With TAF/EVG
Macaque ) Rapid and high )
Concentration inserts[6][7]
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Elvitegravir is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with a minor
pathway involving glucuronidation by UGT1AL1.[8] This rapid metabolism necessitates co-
administration with a pharmacokinetic enhancer, or "booster," such as ritonavir or cobicistat.
These boosters are strong inhibitors of CYP3A4, and their co-administration significantly
increases the plasma concentration and prolongs the half-life of Elvitegravir, allowing for once-
daily dosing.[5][8]
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Caption: Metabolic Pathway of Elvitegravir.

Clinical Development

The clinical development of Elvitegravir involved several phases of trials to establish its safety,
efficacy, and optimal dosing in humans. Phase | studies in healthy volunteers focused on
safety, tolerability, and pharmacokinetics. Phase Il studies evaluated the drug's efficacy and
determined the appropriate dose in HIV-1 infected patients. Pivotal Phase Ill trials were
conducted to compare the safety and efficacy of Elvitegravir-based regimens to existing

standard-of-care treatments.[1]

These trials demonstrated that a once-daily regimen of boosted Elvitegravir was non-inferior to
twice-daily raltegravir and other standard antiretroviral regimens in treatment-experienced and
treatment-naive patients.[1] The success of these trials led to the approval of Elvitegravir as
part of the single-tablet regimen Stribild® (elvitegravir/cobicistat/emtricitabine/tenofovir
disoproxil fumarate) by the U.S. Food and Drug Administration (FDA) on August 27, 2012, for
treatment-naive adults with HIV-1 infection.[1]
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Parameter Value (Boosted) Units Reference
T1/2 (elimination half-
] ~9.5 hours [5]
life)
Cmax (maximum Varies with dose and

) ng/mL
concentration) booster
AUC24 (area under Varies with dose and

ng-h/mL

the curve)

booster

Ctrough (trough

concentration)

6- to 10-fold above
PA-IC95

[5]

Detailed Experimental Protocols
HIV-1 Integrase Strand Transfer Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the strand transfer step of

HIV-1 integration.

Materials:

Recombinant HIV-1 Integrase enzyme

Donor DNA substrate (oligonucleotide mimicking the viral DNA end)

Acceptor DNA substrate (oligonucleotide mimicking the host DNA)

Reaction buffer (containing a divalent cation, typically Mg2* or Mn2+)

Test compound (Elvitegravir) and controls

96-well plates

Detection system (e.g., fluorescence or radioactivity-based)

Protocol:

» Prepare serial dilutions of Elvitegravir in an appropriate solvent (e.g., DMSO).
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e In a 96-well plate, add the reaction buffer, recombinant HIV-1 integrase, and the donor DNA
substrate.

e Add the serially diluted Elvitegravir or control to the wells.
¢ Incubate the plate to allow for the 3'-processing of the donor DNA by the integrase.
« Initiate the strand transfer reaction by adding the acceptor DNA substrate.

 Incubate the plate to allow for the integration of the processed donor DNA into the acceptor
DNA.

o Stop the reaction and quantify the amount of strand transfer product formed using a suitable
detection method.

o Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition
against the log of the Elvitegravir concentration.

Cell-based HIV-1 Replication Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture
system.

Materials:

e Asusceptible T-cell line (e.g., MT-2 or MT-4 cells)
e Alaboratory-adapted strain of HIV-1

e Cell culture medium and supplements

o Test compound (Elvitegravir) and controls

o 96-well cell culture plates

e p24 antigen ELISA kit

o Cell viability assay kit (e.g., MTT or CellTiter-Glo)

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186319?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Protocol:

o Seed the T-cells into a 96-well plate at a predetermined density.

o Prepare serial dilutions of Elvitegravir in cell culture medium.

e Add the diluted Elvitegravir or control to the cells.

« Infect the cells with a known amount of HIV-1 (multiplicity of infection, MOI).
 Incubate the plate for a period of 4-5 days to allow for viral replication.
 After the incubation period, collect the cell culture supernatant.

e Quantify the amount of viral replication by measuring the concentration of the HIV-1 p24
capsid protein in the supernatant using an ELISA Kkit.

 In a parallel plate without viral infection, assess the cytotoxicity of the compound using a cell
viability assay to determine the 50% cytotoxic concentration (CC50).

o Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition of
p24 production against the log of the Elvitegravir concentration.

o Determine the selectivity index (SI) by dividing the CC50 by the EC50.

Conclusion

The discovery and development of Elvitegravir represent a significant achievement in the field
of antiretroviral therapy. Its novel mechanism of action as an integrase strand transfer inhibitor
provided a new and effective tool in the management of HIV-1 infection. The successful
progression of Elvitegravir from a lead compound derived from a quinolone backbone to a key
component of once-daily, single-tablet regimens highlights the power of targeted drug discovery
and rigorous preclinical and clinical evaluation. The in-depth understanding of its
pharmacology, mechanism of action, and the experimental methodologies used in its
development continue to inform the design and evaluation of new generations of antiretroviral
agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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